3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a trichloromethoxyphenyl group attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 2,3,5-trichloro-6-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted phenylpropanoic acids.
Scientific Research Applications
3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:
3-(2-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: This compound has a hydroxyl group instead of chlorine atoms, leading to different chemical properties and applications.
Uniqueness
3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid is unique due to the presence of multiple chlorine atoms, which impart distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
568579-73-7 |
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Molecular Formula |
C10H7Cl3O3 |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
3-(2,3,5-trichloro-6-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7Cl3O3/c1-16-10-5(2-3-8(14)15)9(13)6(11)4-7(10)12/h2-4H,1H3,(H,14,15) |
InChI Key |
FCKSMJWGSNXTHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
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